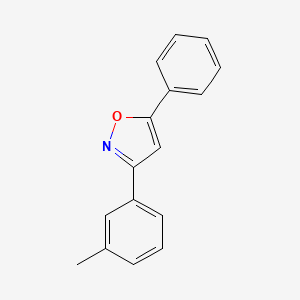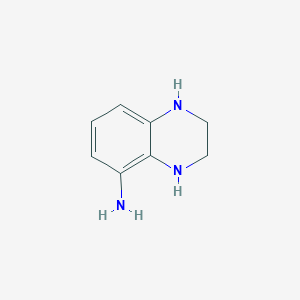
Hydridoaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydridoaluminium, also known as aluminum hydride, is a chemical compound with the formula AlH . It is a type of chemical entity and a subclass of a chemical compound . The compound is often represented by the canonical SMILES [AlH] .
Synthesis Analysis
The synthesis of this compound compounds involves the reaction of aluminium tris(tetrahydroborate) with diethylalane in appropriate molar ratios . This yields the liquid this compound tetrahydroborates, Al(BH4)3-xHx (where x = 1 or 2), after removal of the accompanying Al(BH4)3-xEtx (where x = 1 or 2) compounds formed in the redistribution reaction . Another synthesis method involves the reaction of Aluminium tris(tetrahydroborate), Al(BH4)3, with CO at ambient temperatures to give H3B *CO and a colourless, involatile, viscous liquid identified as this compound bis(tetrahydroborate), [HA1(BH4)2] .
Molecular Structure Analysis
The structures of AlB2H9 and GaB2H9 have been investigated with ab initio quantum chemical methods . All results are consistent with a C2v structure containing a penta-coordinated central Al or Ga atom . The spectroscopic properties indicate that this compound bis(tetrahydroborate) has an associated structure involving Al-H-Al bridges in the liquid phase .
Chemical Reactions Analysis
Aluminium tris(tetrahydroborate), Al(BH4)3, reacts with CO at ambient temperatures to give H3B *CO and a colourless, involatile, viscous liquid identified as this compound bis(tetrahydroborate), [HA1(BH4)2] . Slow reduction of CO or its derivatives by [HA1(BH4)2] is responsible presumably for the secondary reactions which yield small amounts of methylated impurities .
Physical And Chemical Properties Analysis
This compound is a colourless, involatile, viscous liquid . The spectroscopic properties indicate that this compound bis(tetrahydroborate) has an associated structure involving Al-H-Al bridges in the liquid phase .
Aplicaciones Científicas De Investigación
Preparation of ‘unto-ordinated’ hydridoaluminium tetrahydroborate compounds, Al(BH4)3–xHx(x= 1 or 2), and alane (AlH3) species : This paper discusses the preparation of liquid this compound tetrahydroborates, Al(BH4)3–xHx(X= 1 or 2), through the action of aluminium tris(tetrahydroborate) on diethylalane. The study finds that Al(BH4)2H is more stable, but both compounds in vacuo disproportionate, evolving Al(BH4)3 and forming a residue increasingly rich in Al–H bonds, eventually solidifying when the concentration of AlH3 units exceeds approximately 78 mol % (Oddy & Wallbridge, 1978).
This compound bis(tetrahydroborate) A new synthesis and some physical and chemical properties
: This study explores the reaction of Aluminium tris(tetrahydroborate), Al(BH4)3, with CO at ambient temperatures, resulting in the formation of H3B · CO and this compound bi(tetrahydroborate), [HA1(BH4)2]n. It highlights the spectroscopic properties of this compound bis(tetrahydroborate), suggesting an associated structure involving Al–H–Al bridges in the liquid phase, and the presence of alane molecules in different states of aggregation in toluene solution at room temperature. The study also investigates the chemical properties of the alane, including complexation with bases and addition to C2H4 and B2H6 (Downs & Jones, 1994).
Safety and Hazards
Propiedades
IUPAC Name |
λ1-alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIOUNJHPCKPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
27.9895 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13967-22-1 |
Source


|
| Record name | Aluminum hydride (AlH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13967-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

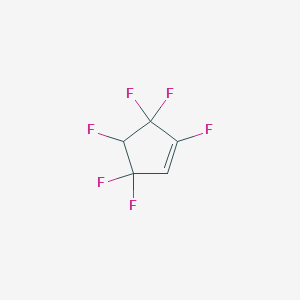
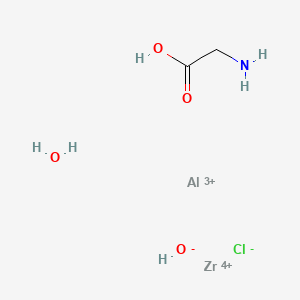
![3-Quinolinecarboxylic acid, 1-cyclopropyl-5-[(ethoxycarbonyl)aMino]-6,8-difluoro-1,4-dihydro-7-(3-Me](/img/no-structure.png)
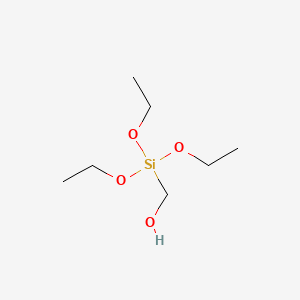

![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)
